molecular formula C30H34N4O B10946976 [4-(1-Adamantyl)piperazino](1,3-diphenyl-1H-pyrazol-4-YL)methanone

[4-(1-Adamantyl)piperazino](1,3-diphenyl-1H-pyrazol-4-YL)methanone

Cat. No.: B10946976
M. Wt: 466.6 g/mol
InChI Key: OMFXYRKFPSARQA-UHFFFAOYSA-N
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Description

4-(1-Adamantyl)piperazinomethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an adamantyl group, a piperazine ring, and a diphenyl-pyrazole moiety. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Adamantyl)piperazinomethanone typically involves multiple steps, starting with the preparation of the individual components. The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction, while the piperazine ring is often synthesized via cyclization reactions. The diphenyl-pyrazole moiety can be prepared through a condensation reaction between hydrazine and a diketone. The final step involves coupling these components under specific reaction conditions, such as the use of a suitable solvent and catalyst, to form the desired compound.

Industrial Production Methods

Industrial production of 4-(1-Adamantyl)piperazinomethanone may involve optimizing the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The scalability of the production process is crucial for meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Adamantyl)piperazinomethanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1-Adamantyl)piperazinomethanone is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of complex organic molecules and is used in the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicine, 4-(1-Adamantyl)piperazinomethanone is explored for its potential therapeutic applications. Its unique structure may impart pharmacological properties that could be harnessed for drug development, particularly in targeting specific molecular pathways.

Industry

In the industrial sector, this compound may find applications in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the synthesis of other complex organic molecules for various industrial processes.

Mechanism of Action

The mechanism of action of 4-(1-Adamantyl)piperazinomethanone involves its interaction with specific molecular targets. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the piperazine and diphenyl-pyrazole moieties may interact with specific enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other adamantyl derivatives, piperazine-containing molecules, and pyrazole-based compounds. Examples include:

  • 1-Adamantylamine
  • Piperazine
  • 1,3-Diphenyl-1H-pyrazole

Uniqueness

The uniqueness of 4-(1-Adamantyl)piperazinomethanone lies in its combination of functional groups, which imparts distinct chemical and physical properties. This combination allows for unique interactions with biological targets and diverse reactivity in chemical reactions, setting it apart from other similar compounds.

Properties

Molecular Formula

C30H34N4O

Molecular Weight

466.6 g/mol

IUPAC Name

[4-(1-adamantyl)piperazin-1-yl]-(1,3-diphenylpyrazol-4-yl)methanone

InChI

InChI=1S/C30H34N4O/c35-29(27-21-34(26-9-5-2-6-10-26)31-28(27)25-7-3-1-4-8-25)32-11-13-33(14-12-32)30-18-22-15-23(19-30)17-24(16-22)20-30/h1-10,21-24H,11-20H2

InChI Key

OMFXYRKFPSARQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C56CC7CC(C5)CC(C7)C6

Origin of Product

United States

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